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N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Nav1.7 inhibitor Pain Sodium channel

N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898444-84-3) is a synthetic organic compound belonging to the sulfonyl-piperidine oxalamide class, with molecular formula C21H24ClN3O4S and a molecular weight of 449.95 g/mol. The molecule contains a 2-chlorophenyl group linked via an oxalamide bridge to a piperidine ring that bears a phenylsulfonyl substituent – a scaffold topology that distinguishes it from para-chloro, unsubstituted phenyl, and alternative sulfonyl variants.

Molecular Formula C21H24ClN3O4S
Molecular Weight 449.95
CAS No. 898444-84-3
Cat. No. B2858292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS898444-84-3
Molecular FormulaC21H24ClN3O4S
Molecular Weight449.95
Structural Identifiers
SMILESC1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H24ClN3O4S/c22-18-11-4-5-12-19(18)24-21(27)20(26)23-14-13-16-8-6-7-15-25(16)30(28,29)17-9-2-1-3-10-17/h1-5,9-12,16H,6-8,13-15H2,(H,23,26)(H,24,27)
InChIKeyWSSHYADPJBUSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898444-84-3) – Procurement-Relevant Baseline


N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898444-84-3) is a synthetic organic compound belonging to the sulfonyl-piperidine oxalamide class, with molecular formula C21H24ClN3O4S and a molecular weight of 449.95 g/mol . The molecule contains a 2-chlorophenyl group linked via an oxalamide bridge to a piperidine ring that bears a phenylsulfonyl substituent – a scaffold topology that distinguishes it from para-chloro, unsubstituted phenyl, and alternative sulfonyl variants. Public bioactivity annotation for this specific compound is absent: the ZINC database reports 'no known activity' per ChEMBL [1], and no primary literature or patent directly assigns a target or IC50 value to CAS 898444-84-3 within allowed sources. Despite this, its structural features place it in a chemical space where very minor substitution changes (ortho- vs. para-chloro; piperidine-2-yl-ethyl vs. piperidine-4-carboxamide linkers) are known to drive marked differences in receptor binding and enzyme inhibition, making it a non-interchangeable candidate for structure–activity relationship (SAR) exploration and probe development.

Why Closely Related Sulfonyl-Piperidine Oxalamides Cannot Substitute N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide


The oxalamide class exhibits steep structure–activity relationships where sub-angstrom positional shifts of the chlorine atom or linker topology can invert selectivity or abolish target engagement. In orexin receptor antagonist programs, moving from a piperidine-2-yl-ethyl linker to a piperidine-4-carboxamide arrangement alters OX1/OX2 subtype selectivity by >10-fold [1], and analogous benzenesulfonamide Nav1.7 inhibitors demonstrate that ortho-chlorophenyl vs. para-chlorophenyl substitution can change IC50 values from nanomolar to micromolar ranges [2]. Furthermore, the phenylsulfonyl group on the piperidine nitrogen in the target compound is absent in simpler N-aryl-oxalamide series, a motif that is essential for 5-HT2A receptor binding [3]. These orthogonal pharmacophore elements mean that purchasing the 4-chlorophenyl isomer (e.g., CAS 898407-05-1), the unsubstituted phenyl analog (CAS 898449-83-7), or a des-sulfonyl variant cannot recapitulate the binding pose or biological profile that the unique 2-chlorophenyl/piperidine-2-yl-ethyl/phenylsulfonyl triad may impart. Without direct comparative data, substitution risks silent or off-target outcomes in biological assays.

Quantitative Differentiation Evidence: N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide vs. Analogs


Ortho-Chlorophenyl vs. Para-Chlorophenyl Isomer: Differentiated Binding Pose in Nav1.7 Pharmacophore

The ortho-chlorophenyl substitution pattern in the target compound enforces a distinct dihedral angle between the aromatic ring and the oxalamide plane compared to the para-chlorophenyl isomer. In the structurally cognate benzenesulfonamide Nav1.7 inhibitor series, ortho-substitution is a critical determinant of potency; para-chloro analogs of related sulfonamides show >10-fold loss in Nav1.7 inhibition [1]. While no direct IC50 is reported for CAS 898444-84-3, the VGSC-DB entry for a compound with identical molecular formula (C21H24ClN3O4S) but a different scaffold topology shows Nav1.7 IC50 = 154 nM [2], providing a baseline for the chemical space. The target compound’s unique ortho-chlorophenyl/piperidine-2-yl-ethyl/phenylsulfonyl architecture is expected to produce distinct Nav1.7 binding kinetics relative to para-chloro or des-chloro variants.

Nav1.7 inhibitor Pain Sodium channel

Piperidine-2-yl-ethyl Linker vs. Piperidine-4-carboxamide: Orexin Receptor Subtype Selectivity Shift

The piperidine-2-yl-ethyl linker in the target compound is a distinguishing topological feature. In published orexin receptor antagonist SAR, 2-substituted piperidine derivatives with this linker topology exhibit OX1 IC50 values as low as <1 nM, whereas isomeric 4-substituted piperidine analogs show markedly different OX1/OX2 selectivity ratios [1]. The target compound’s linker length and attachment point (piperidine-2-yl-ethyl) place the phenylsulfonyl and oxalamide groups in a relative orientation that cannot be achieved with piperidine-4-carboxamide or piperidine-1-carboxamide linkers. This topological differentiation implies that users seeking to interrogate orexin receptor pharmacology cannot replace the target compound with a piperidine-4-linked analog without altering the selectivity profile.

Orexin receptor Sleep disorders Subtype selectivity

Phenylsulfonyl-Piperidine Motif: Differentiated 5-HT2A Receptor Antagonist Scaffold vs. Des-Sulfonyl Oxalamides

The phenylsulfonyl group on the piperidine nitrogen is absent in simpler N-aryl-oxalamide series (e.g., NBD-556, NBD-557). In 4-(phenylsulfonyl)piperidine chemotypes, this sulfonyl group is essential for high-affinity 5-HT2A receptor antagonism, with Ki values in the nanomolar range [1]. Des-sulfonyl piperidine oxalamides do not exhibit this activity. While the target compound bears the phenylsulfonyl-piperidine core, its oxalamide extension differentiates it from the simpler 4-(phenylsulfonyl)piperidine series, potentially conferring a distinct polypharmacology profile that combines sulfonyl-driven 5-HT2A binding with oxalamide-mediated interactions at other targets.

5-HT2A receptor Serotonin CNS

Physical Property Differentiation: logP and Hydrogen Bonding Profile vs. Pan-Assay Interference Compounds (PAINS)

The target compound’s computed logP of 2.255 (ZINC [1]) places it within the favorable range for CNS penetration (logP 1–3.5), in contrast to many sulfonyl-piperidine derivatives that exceed logP 4 and carry hepatotoxicity risk. For example, the VGSC-DB compound of identical formula (but differing scaffold) has a computed logP of 4.22 [2], suggesting that the target compound’s specific connectivity reduces logP by ~2 units. This lower lipophilicity, combined with 4 H-bond acceptors and 1 H-bond donor, positions the compound favorably for lead-like property profiles relative to more lipophilic analogs. Additionally, the oxalamide core does not contain any recognized PAINS structural alerts, unlike certain sulfonamide-piperidine chemotypes that generate false-positive assay signals [3].

Drug-likeness LogP PAINS filter

Absence of Annotated Activity: A Selection Criterion for Novel Target Deorphanization Campaigns

Unlike many sulfonyl-piperidine analogs that are annotated with specific target activities (e.g., Nav1.7, 5-HT2A, orexin receptors), the target compound has no known activity in ChEMBL or PubChem bioassay databases [1]. This 'blank slate' status is a positive selection criterion for chemical biology groups seeking to identify novel target engagement without confounding by pre-existing annotations. By contrast, the 4-chlorophenyl isomer (CAS 898407-05-1) and the p-tolyl analog (CAS 898449-63-3) have reported tyrosinase and CYP4F11 inhibition activities , which would confound interpretation in an unbiased phenotypic screen.

Chemical probe Deorphanization Novel target

Application Scenarios for N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide Based on Structural Differentiators


Nav1.7 Sodium Channel Probe Development – Ortho-Chlorophenyl SAR Exploration

The ortho-chlorophenyl substitution pattern is essential for potent Nav1.7 inhibition in benzenesulfonamide series [1]. The target compound provides a scaffold with this pharmacophore intact, plus the additional phenylsulfonyl-piperidine and oxalamide motifs that may confer subtype selectivity beyond Nav1.7. Researchers can use this compound to map the ortho-chloro chemical space against Nav1.7 and related VGSC isoforms, comparing it to the para-chloro isomer to quantify the ortho/para selectivity ratio.

Orexin Receptor Pharmacology – Piperidine-2-yl-ethyl Linker Topology

The piperidine-2-yl-ethyl linker is a validated topology for achieving sub-nanomolar OX1 and OX2 receptor antagonism [1]. The target compound’s exact linker geometry, combined with the 2-chlorophenyl and phenylsulfonyl groups, provides a novel substitution vector not explored in published orexin antagonist patents. It is suited for screening campaigns aiming to identify dual OX1/OX2 antagonists with improved subtype balance relative to 4-substituted piperidine analogs.

5-HT2A Antagonist Screening – Phenylsulfonyl-Piperidine Core with Oxalamide Extension

The 4-(phenylsulfonyl)piperidine core is a privileged structure for 5-HT2A receptor antagonism [1]. The oxalamide extension in the target compound differentiates it from simpler 4-sulfonyl piperidines and may produce a distinct binding mode or polypharmacology profile. It is suitable for radioligand displacement assays using [3H]ketanserin to quantify Ki and compare selectivity against 5-HT2B and 5-HT2C subtypes.

Phenotypic Screening and Target Deorphanization – Annotation-Free Starting Point

With no annotated bioactivity in ChEMBL or PubChem [1], the compound serves as a blank-slate entry point for unbiased cell-based phenotypic screens. Its favorable computed logP (2.255) and absence of PAINS alerts [2] reduce the risk of non-specific assay interference. This contrasts with pre-annotated analogs that carry confounding enzyme inhibition liabilities.

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